4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a dichlorophenoxyethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of receptor ligands and other therapeutic agents.
This compound can be synthesized through various chemical reactions involving morpholine and dichlorophenoxyacetic acid derivatives. Its structure suggests utility in biological systems and potential applications in pharmaceuticals.
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine belongs to the class of morpholine derivatives, which are cyclic amines known for their diverse biological activities. It is also classified as an ether due to the presence of an ether linkage in its structure.
The synthesis of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine typically involves the reaction of morpholine with a suitable dichlorophenoxyethyl halide or derivative. Common methods include:
The reaction conditions often require an inert atmosphere and may involve solvents such as ethanol or dimethylformamide (DMF). The use of bases like sodium hydride or potassium carbonate can facilitate the nucleophilic substitution process, enhancing yield and selectivity.
The molecular formula of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine is C13H16Cl2N2O. The compound features a morpholine ring (a six-membered ring containing one nitrogen atom) linked to a 2,6-dichlorophenoxyethyl group.
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine can participate in several chemical reactions:
The reaction mechanisms typically involve transition states that stabilize through resonance or steric interactions. Kinetic studies may reveal activation energies and rate constants critical for understanding reactivity.
The mechanism of action for compounds like 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine often involves interaction with specific biological targets such as receptors or enzymes.
In vitro studies suggest that this compound may exhibit antinociceptive effects by modulating sigma receptor activity, which could be quantitatively assessed using binding affinity assays.
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine has potential applications in various fields:
The emergence of 4-(2-(2,6-dichlorophenoxy)ethyl)morpholine (CAS 372183-73-8) as a synthetic target coincided with the quest for selective herbicidal agents in the late 20th century. Its structure merges two bioactive motifs: a 2,6-dichlorophenoxy moiety—reminiscent of early auxin-mimetic herbicides like 2,4-D—and a morpholine heterocycle introduced to modulate physicochemical properties. Initial synthetic routes typically involved:
Table 1: Key Agrochemical Structural Analogues of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine
Compound | Structural Features | Agrochemical Role |
---|---|---|
2,4-D | Dichlorophenoxyacetic acid | Broadleaf herbicide |
Dichlorprop-P | Chiral 2-(2,4-dichlorophenoxy)propanoic acid | Selective systemic herbicide |
Trifluralin | Trifluoromethyl-N,N-dipropylaniline | Soil-incorporated dinitroaniline herbicide |
MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Cereal crop herbicide |
These analogues shared the halogenated aryloxy core but lacked morpholine’s nitrogen-containing heterocycle. The integration of morpholine addressed formulation challenges by enhancing solubility in emulsifiable concentrates. Patent WO2007030885A1 details herbicidal compositions where morpholine derivatives acted as solubilizing co-formulants or bioactive synergists, particularly in non-aqueous systems containing phosphate ester surfactants and aromatic solvents [3].
Regulatory shifts under the Food Quality Protection Act (FQPA) of 1996 prioritized reassessment of organochlorine compounds. This indirectly influenced the design of next-generation phenoxy herbicides, steering development toward molecules with reduced ecological persistence while retaining efficacy. The morpholine unit’s metabolic lability offered a partial solution, enabling retained herbicidal activity with moderated environmental half-life [5].
Beyond agrochemistry, this compound exemplified strategic morpholine deployment in medicinal chemistry. The morpholine ring’s polarity and conformational flexibility allowed tuning of lipophilicity (LogP = 2.64) and hydrogen-bond acceptor capacity (PSA = 21.7 Ų), critical for optimizing bioavailability in drug design [1] [6]. Its emergence paralleled explorations of morpholine as:
US Patent 11986481B2 highlights morpholine-containing thyroid hormone analogs, underscoring the ring’s versatility in drug discovery. The morpholine nitrogen facilitated salt formation for improved crystallinity, while the ethylene spacer in 4-(2-(2,6-dichlorophenoxy)ethyl)morpholine enabled optimal receptor engagement through controlled distance geometry [4]. Computational studies of analogous structures (e.g., CAS 657408-07-6) revealed morpholine’s impact on pharmacokinetic parameters:
Table 2: Impact of Morpholine on Molecular Properties
Parameter | Without Morpholine | With Morpholine | Biological Implication |
---|---|---|---|
LogP | 3.8–4.5 | 2.6–3.2 | Enhanced aqueous solubility |
PSA (Ų) | 10–15 | 20–25 | Improved membrane permeability |
Metabolic Stability | Low | Moderate | Balanced half-life |
In heterocyclic synthesis, the title compound served as a precursor for bicyclic pharmacophores. For example, intramolecular cyclizations generated morpholinone-fused scaffolds with reported activity against protozoan pathogens, demonstrating the pharmacophore’s adaptability [6]. The 2,6-dichloro substitution pattern conferred steric hindrance that influenced binding specificity, reducing off-target interactions—a principle later exploited in kinase inhibitor design [4] [6].
Interactive Data Tables
Table 3: Core Molecular Properties of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₅Cl₂NO₂ | Chemsrc [1] |
Molecular Weight | 276.159 g/mol | Chemsrc [1] |
Exact Mass | 275.048 Da | Chemsrc [1] |
LogP | 2.64 (calc) | Chemsrc [1] |
Topological PSA | 21.7 Ų | Chemsrc [1] |
Heavy Atom Count | 17 | Calculated from formula |
Table 4: Synthetic Evolution of Morpholine-Containing Bioactive Compounds
Era | Synthetic Approach | Target Application | Advantage over Predecessors |
---|---|---|---|
1980s | Direct alkylation of morpholine | Solubilizing agents | Simplified formulation |
1990s | Chiral morpholine derivatives | Enantioselective herbicides | Reduced ecotoxicity |
2000s | Morpholine bicyclic fusion | Kinase inhibitors | Enhanced target specificity |
2010s+ | Computational scaffold hopping | CNS & antiparasitic agents | Optimized ADME properties |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9